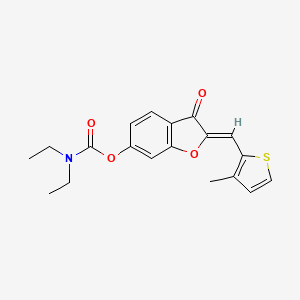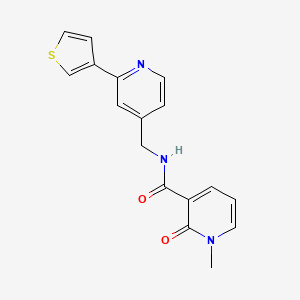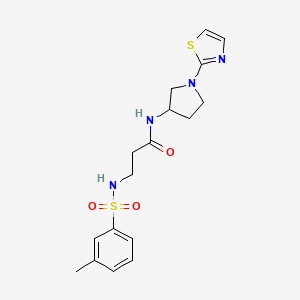
3-(3-methylphenylsulfonamido)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(3-methylphenylsulfonamido)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)propanamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as "Compound A" and is known for its ability to modulate the activity of certain proteins in the body. In
Scientific Research Applications
Synthesis and Chemical Properties
- Sulfonamide derivatives, including those related to the mentioned compound, have been synthesized and investigated for their chemical properties and reactivity. For instance, studies have explored the synthesis of azoles incorporating a sulfonamide moiety as anticonvulsant agents, highlighting the versatility of sulfonamide derivatives in creating compounds with potential therapeutic uses (Farag et al., 2012). Additionally, infrared spectra of various sulfonamide derivatives have been analyzed to understand their structural characteristics and the impact of different substituents on their spectral properties (Uno et al., 1963).
Biological Activities and Potential Therapeutic Applications
- Sulfonamide derivatives have been explored for a range of biological activities. Studies have shown their potential as anticonvulsant agents, where certain compounds exhibited significant effects in protecting against convulsions in preclinical models (Farag et al., 2012). Furthermore, sulfonamide-containing heterocycles have been synthesized and evaluated for their antimicrobial activities, with some compounds demonstrating high activities and potential as antibacterial agents (Azab et al., 2013).
Drug Metabolism and Pharmacokinetics
- Research has also focused on the application of biocatalysis to understand the metabolism of biaryl-bis-sulfonamide compounds, providing insights into the production of mammalian metabolites and their characterization. This approach has been used to support the structure characterization of metabolites by nuclear magnetic resonance spectroscopy, offering valuable information for drug development processes (Zmijewski et al., 2006).
Anticancer Research
- Some sulfonamide derivatives have been synthesized and evaluated for their anticancer activities, with certain compounds showing promising results against cancer cell lines. For instance, novel N,N-dimethylbenzenesulfonamide derivatives were assessed for their in vitro antiproliferative activity, revealing compounds with higher activity compared to standard drugs (Bashandy et al., 2014).
properties
IUPAC Name |
3-[(3-methylphenyl)sulfonylamino]-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3S2/c1-13-3-2-4-15(11-13)26(23,24)19-7-5-16(22)20-14-6-9-21(12-14)17-18-8-10-25-17/h2-4,8,10-11,14,19H,5-7,9,12H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSLHKRRLNRSSHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NCCC(=O)NC2CCN(C2)C3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-methylphenylsulfonamido)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

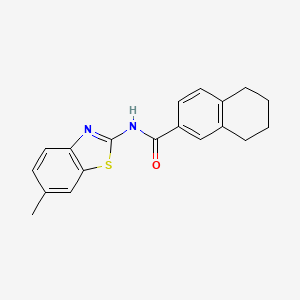
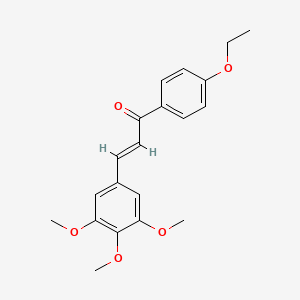


![6-chloro-N-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]-N,5-dimethylpyridine-3-sulfonamide](/img/structure/B2688853.png)
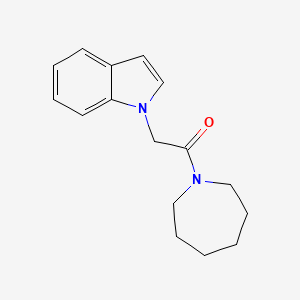

![N-[(4-Prop-2-ynoxyphenyl)methyl]but-2-ynamide](/img/structure/B2688856.png)
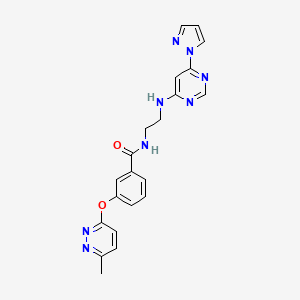

![N-heptan-2-yl-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide](/img/structure/B2688861.png)
![N-[2-(3-chloro-2-methylanilino)-2-oxoethyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2688862.png)
